molecular formula C15H19NO5S2 B2911570 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351644-18-2

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2911570
CAS No.: 1351644-18-2
M. Wt: 357.44
InChI Key: ZGFXVONCHRSMKI-UHFFFAOYSA-N
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Description

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common approach begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s properties might be useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and spirocyclic moieties. These interactions could modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A precursor in the synthesis of the target compound.

    N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share structural similarities and may have comparable biological activities.

Uniqueness

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S2/c17-23(18,12-1-2-13-14(11-12)20-8-7-19-13)16-5-3-15(4-6-16)21-9-10-22-15/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXVONCHRSMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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